molecular formula C19H22N2O3S B2792071 ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 392245-16-8

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2792071
CAS No.: 392245-16-8
M. Wt: 358.46
InChI Key: ULOWQKRSWIPPOW-UHFFFAOYSA-N
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Description

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexane ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Amidation: The cyclohexanecarboxylic acid is converted to its corresponding amide by reacting with ammonia or an amine.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiamine (Vitamin B1): An essential nutrient involved in metabolic processes.

    Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclohexane ring and a phenyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOWQKRSWIPPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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